n-(5-Chlorobiphenyl-2-yl)acetamide
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Overview
Description
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a biphenyl structure with a chlorine atom at the 5-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 5-chloro-2-aminobiphenyl with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:
5-Chloro-2-aminobiphenyl+Acetic anhydride→N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide+Acetic acid
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)acetamide
- N-(4-Chlorophenyl)acetamide
- N-(2-Chlorophenyl)acetamide
Uniqueness
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other acetamides
Properties
CAS No. |
7148-08-5 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(4-chloro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
VRMSORZKLFAZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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